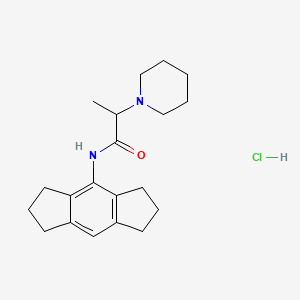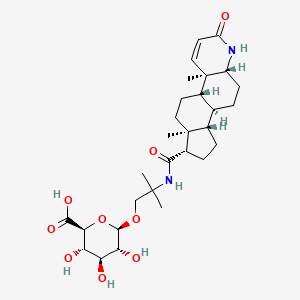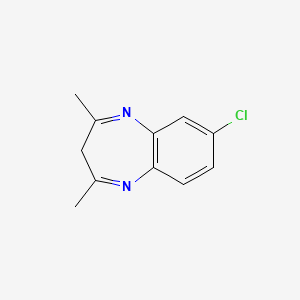
7-Chloro-2,4-dimethyl-3H-1,5-benzodiazepine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-Chloro-2,4-dimethyl-3H-1,5-benzodiazepine is a chemical compound belonging to the benzodiazepine class. Benzodiazepines are known for their psychoactive properties and are commonly used in the treatment of anxiety, insomnia, and other neurological disorders. This particular compound is characterized by its unique structure, which includes a chlorine atom at the 7th position and methyl groups at the 2nd and 4th positions on the benzodiazepine ring.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 7-Chloro-2,4-dimethyl-3H-1,5-benzodiazepine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-amino-5-chlorobenzophenone with dimethylamine in the presence of a suitable catalyst. The reaction is carried out under reflux conditions, leading to the formation of the desired benzodiazepine ring.
Industrial Production Methods: Industrial production of this compound often employs one-pot synthesis techniques to streamline the process and reduce costs. These methods involve the use of benzo-fused carbo- and heterocycles, which undergo expansion and cyclization reactions to form the benzodiazepine structure .
化学反应分析
Types of Reactions: 7-Chloro-2,4-dimethyl-3H-1,5-benzodiazepine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its dihydro derivatives.
Substitution: Halogen substitution reactions can replace the chlorine atom with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide.
Major Products: The major products formed from these reactions include N-oxides, dihydro derivatives, and substituted benzodiazepines with various functional groups.
科学研究应用
7-Chloro-2,4-dimethyl-3H-1,5-benzodiazepine has a wide range of applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of more complex benzodiazepine derivatives.
Biology: The compound is used in studies related to neurotransmitter interactions and receptor binding.
Medicine: It is investigated for its potential therapeutic effects in treating anxiety, insomnia, and other neurological disorders.
作用机制
The mechanism of action of 7-Chloro-2,4-dimethyl-3H-1,5-benzodiazepine involves binding to benzodiazepine receptors in the central nervous system. These receptors are part of the GABA (gamma-aminobutyric acid) receptor complex. By enhancing the binding of GABA to its receptor, the compound increases the inhibitory effects of GABA, leading to sedative, anxiolytic, and anticonvulsant effects .
相似化合物的比较
Diazepam: Known for its anxiolytic and muscle relaxant properties.
Chlordiazepoxide: Used in the treatment of anxiety and alcohol withdrawal symptoms.
Clobazam: Utilized for its anticonvulsant properties.
Uniqueness: 7-Chloro-2,4-dimethyl-3H-1,5-benzodiazepine is unique due to its specific substitution pattern, which imparts distinct pharmacological properties compared to other benzodiazepines. Its structure allows for specific interactions with benzodiazepine receptors, making it a valuable compound for research and therapeutic applications .
属性
CAS 编号 |
46294-71-7 |
|---|---|
分子式 |
C11H11ClN2 |
分子量 |
206.67 g/mol |
IUPAC 名称 |
7-chloro-2,4-dimethyl-3H-1,5-benzodiazepine |
InChI |
InChI=1S/C11H11ClN2/c1-7-5-8(2)14-11-6-9(12)3-4-10(11)13-7/h3-4,6H,5H2,1-2H3 |
InChI 键 |
UFUVNNOKYSZHJR-UHFFFAOYSA-N |
规范 SMILES |
CC1=NC2=C(C=C(C=C2)Cl)N=C(C1)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



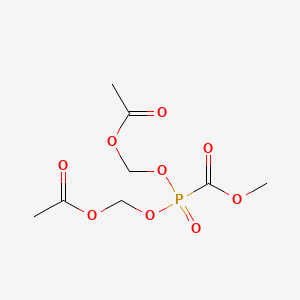

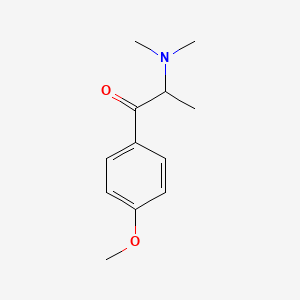
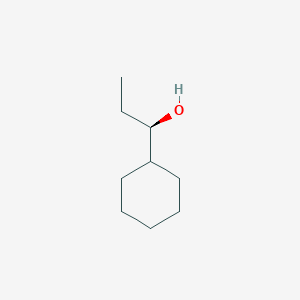
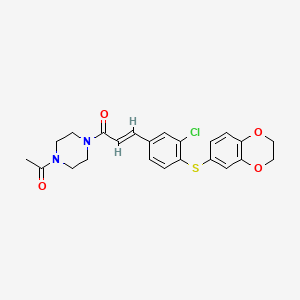
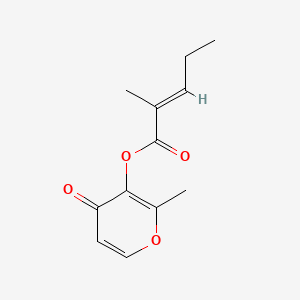

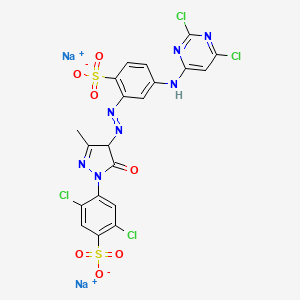
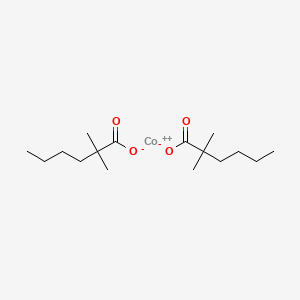
![[(3aR,8bS)-8b-methyl-2,3,3a,4-tetrahydro-1H-indeno[2,1-b]pyrrol-7-yl] N-nonan-3-ylcarbamate;(2R,3R)-2,3-bis[(4-methylbenzoyl)oxy]butanedioic acid](/img/structure/B12784589.png)
![2-[(E)-2-[4-[[4-[bis(2-hydroxyethyl)amino]-6-morpholin-4-yl-1,3,5-triazin-2-yl]amino]-2-sulfophenyl]ethenyl]-5-[[4-morpholin-4-yl-6-(4-sulfoanilino)-1,3,5-triazin-2-yl]amino]benzenesulfonic acid;2-(2-hydroxyethylamino)ethanol](/img/structure/B12784590.png)
